Phthalazine
Overview
Description
Phthalazine is a nitrogen-containing heterocycle that has been recognized for its structural and pharmacological versatility. It serves as a pharmacophoric feature in various drugs with a wide range of pharmacological activities, including antidiabetic, anticancer, antihypertensive, antithrombotic, anti-inflammatory, analgesic, antidepressant, and antimicrobial properties. The significance of phthalazine in drug discovery is well-documented in both patented and non-patented literature, indicating its potential as a potent scaffold in the development of novel therapeutic agents .
Synthesis Analysis
The synthesis of phthalazine derivatives has been explored through various methods. For instance, 4-benzylamino-1-chloro-6-substituted phthalazines have been synthesized and shown to possess inhibitory activity toward phosphodiesterase 5 (PDE5), with some derivatives demonstrating potent vasorelaxant effects . Additionally, environmentally friendly and efficient procedures have been developed for the synthesis of phthalazine-trione derivatives using multicomponent reactions, highlighting the use of green solvents and catalysts . A novel ortho-phthalimide-functionalized benzoxazine monomer containing an ortho-nitrile group has also been synthesized, showcasing the potential for smart chemistry in creating materials with low flammability .
Molecular Structure Analysis
The molecular structure of phthalazine and its derivatives has been confirmed using various spectroscopic methods. For example, the structure of a novel ortho-phthalimide-functionalized benzoxazine monomer was confirmed by 1H and 13C NMR, FT-IR spectroscopy, and HMQC, which identifies local proton-carbon proximities . The structures of novel 1,2,4-triazolo[3,4-a] phthalazine derivatives were determined through a series of synthetic steps starting from phthalic anhydride, with most derivatives showing inhibitory activity against Staphylococcus aureus .
Chemical Reactions Analysis
Phthalazine derivatives have been involved in various chemical reactions. For instance, the reaction of fullerene C60 with phthalazine in the solid state using high-speed vibration-milling resulted in a dimeric derivative, which underwent intramolecular [2 + 2] cycloaddition to give a new C60 dimer . The synthesis of 1,3-dihydropyrazolo[3,4,5-de]phthalazines has also been developed, providing access to a novel type of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalazine derivatives have been studied extensively. For example, the synthesized ortho-phthalimide-functionalized benzoxazine monomer exhibited high thermal stability and low flammability, with an extremely high Td5 temperature and a high char yield value . The electrochemical, electrochromic, and electrical properties of novel s-triazine bridged trinuclear phthalocyanines have been investigated, revealing insights into their conductive behavior and electrochromic properties . Additionally, the solvent-free synthesis of 2H-indazolo[2,1-b]phthalazine-triones using a green polymeric catalyst demonstrated the potential for environmentally friendly synthetic methods .
Scientific Research Applications
Antimicrobial Agents
- Scientific Field: Medical and Biological Research .
- Application Summary: Phthalazine and its derivatives have been used as antimicrobial agents. They have been synthesized and evaluated for their antimicrobial activity against different microbial strains .
- Methods of Application: The antimicrobial activity of the newly synthesized phthalazines is screened against different microbial strains, utilizing Amoxicillin as a standard drug .
- Results: The results showed that these compounds have significant antimicrobial activity .
Antihistamine
- Scientific Field: Pharmacology .
- Application Summary: Phthalazines are the core chemical motifs in many commercially available drugs such as Azelastin, which is an antihistamine .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific drug formulation and its intended use .
- Results: The results of using phthalazine-based drugs like Azelastin have been effective in treating conditions like allergies .
Antihypertensive Agent
- Scientific Field: Pharmacology .
- Application Summary: Phthalazine derivatives are used in drugs like Hydralazine, which is an antihypertensive agent .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific drug formulation and its intended use .
- Results: The results of using phthalazine-based drugs like Hydralazine have been effective in managing high blood pressure .
Synthesis of Pigments and Dyes
- Scientific Field: Material Science .
- Application Summary: Phthalazine serves as a precursor in the synthesis of pigments and dyes .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific pigment or dye being synthesized .
- Results: The results have shown that phthalazine can be effectively used in the synthesis of various pigments and dyes .
Coordination Chemistry
- Scientific Field: Chemistry .
- Application Summary: Due to its ability to form complexes with transition metals, Phthalazine is used in coordination chemistry .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific coordination chemistry experiment being conducted .
- Results: The results have shown that phthalazine can effectively form complexes with various transition metals .
Material Science
- Scientific Field: Material Science .
- Application Summary: Phthalazine is used in material science due to its ability to form complexes with transition metals .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific material science experiment being conducted .
- Results: The results have shown that phthalazine can effectively be used in various material science applications .
Nitrogen Cyclization and Tautomerization Study
- Scientific Field: Organic Chemistry .
- Application Summary: Phthalazine-1,4-Diones and N-Aminophthalimides have been synthesized from various precursors to carry out the 5-exo or 6-endo nitrogen cyclization under different reaction conditions .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific cyclization reaction being conducted .
- Results: The results showed that 6-endo thermodynamic hydrohydrazination and kinetical 5-exo cyclization reactions were individually selective formation .
Synthesis of Novel Phthalazinedione-Based Derivatives
- Scientific Field: Medicinal Chemistry .
- Application Summary: Phthalazinedione-based derivatives have been synthesized and evaluated for their cytotoxic, anti-bacterial, and molecular docking studies as VEGFR2 inhibitors .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis and evaluation being conducted .
- Results: The results showed that the tested compounds, especially those with the phenyl phthalazinone moieties, had promising cytotoxicity against HCT-116 cells .
Nitrogen Cyclization and Tautomerization Study
- Scientific Field: Organic Chemistry .
- Application Summary: Phthalazine-1,4-Diones and N-Aminophthalimides have been synthesized from various precursors to carry out the 5-exo or 6-endo nitrogen cyclization under different reaction conditions .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific cyclization reaction being conducted .
- Results: Based on the control experimental results, 6-endo thermodynamic hydrohydrazination and kinetical 5-exo cyclization reactions were individually selective formation .
Synthesis of Novel Phthalazinedione-Based Derivatives
- Scientific Field: Medicinal Chemistry .
- Application Summary: Phthalazinedione-based derivatives have been synthesized and evaluated for their cytotoxic, anti-bacterial, and molecular docking studies as VEGFR2 inhibitors .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis and evaluation being conducted .
- Results: Results indicated that the tested compounds, especially those with the phenyl phthalazinone moieties, had promising cytotoxicity against the HCT-116 cells .
Safety And Hazards
Direct exposure to Phthalazine may lead to skin, eye, or respiratory irritation. It is, therefore, crucial to adhere to safety measures when dealing with this compound. These include the use of personal protective equipment and operating in a well-ventilated environment to avoid inhaling fumes or dust .
Future Directions
Phthalazines have been recognized as remarkable structural leads in medicinal chemistry due to their wide application in pharmaceutical and agrochemical industries. The discovery of new structural leads offers the promise of improving treatments for various tropical diseases such as tuberculosis, leishmaniasis, malaria, Chagas disease, among many others including various cancers, atherosclerosis, HIV, inflammatory, and cardiovascular diseases .
properties
IUPAC Name |
phthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSXCDWNBUNEEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NN=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049407 | |
Record name | Phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Merck Index] Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Phthalazine | |
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URL | https://haz-map.com/Agents/21484 | |
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Product Name |
Phthalazine | |
CAS RN |
253-52-1 | |
Record name | Phthalazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHTHALAZINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | PHTHALAZINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62484 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phthalazine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phthalazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHTHALAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y28DM24N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.